Perillartine
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Overview
Description
Preparation Methods
Perillartine is synthesized from perillaldehyde through an oximation reaction. The reaction involves the condensation of perillaldehyde with hydroxylamine to form this compound . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods involve extracting perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens, followed by the oximation process .
Chemical Reactions Analysis
Perillartine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced oxime derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the oxime group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Perillartine has several scientific research applications, including:
Mechanism of Action
Perillartine exerts its sweetening effect by interacting with sweet taste receptors on the tongue. The oxime group in this compound is believed to play a crucial role in binding to the receptor sites, triggering the sweet taste sensation . The molecular targets involved include the T1R2 and T1R3 sweet taste receptors, which are part of the G-protein-coupled receptor family .
Comparison with Similar Compounds
Perillartine is unique due to its high sweetness intensity and its oxime functional group. Similar compounds include:
Perillaldehyde: The precursor to this compound, which is only slightly sweet.
4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime: An analogue of this compound that is 450 times sweeter than sucrose.
SRI oxime V: Another analogue that is also 450 times sweeter than sucrose.
This compound stands out due to its significantly higher sweetness compared to its analogues and its unique structural features .
Properties
CAS No. |
138-91-0 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7- |
InChI Key |
XCOJIVIDDFTHGB-XFFZJAGNSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C=NO |
Isomeric SMILES |
CC(=C)C1CCC(=CC1)/C=N\O |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=NO |
melting_point |
102 °C |
Key on ui other cas no. |
30950-27-7 30674-09-0 138-91-0 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
perillartine perillartine, (E)-(+)-isomer perillartine, (E)-(+-)-isomer perillartine, (E)-(-)-isomer perillartine, (E)-isomer perillartine, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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